molecular formula C15H17F3N2O3 B2718865 ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 1909326-82-4

ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B2718865
CAS No.: 1909326-82-4
M. Wt: 330.307
InChI Key: YGMJFXSPOBCMBR-UHFFFAOYSA-N
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Description

ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves multistep reactionsIndustrial production methods often employ optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, leading to the modulation of biological pathways. This compound can inhibit enzymes or receptors involved in inflammatory and neurodegenerative processes .

Comparison with Similar Compounds

ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:

This compound’s unique combination of functional groups makes it a valuable molecule in various fields of research and industry.

Properties

IUPAC Name

ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3/c1-4-23-13(21)12-9-14(2,22-3)20(19-12)11-7-5-6-10(8-11)15(16,17)18/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMJFXSPOBCMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)OC)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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